isoescin Ia

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Isoescin Ia: A Triterpene Saponin Found in Horse Chestnut Seeds

Isoescin Ia is a triterpene saponin, a type of naturally occurring molecule found in the seeds of the horse chestnut tree (Aesculus hippocastanum). It belongs to a group of similar compounds collectively known as escins, which are the primary active ingredients in horse chestnut seed extracts []. These extracts have been used in traditional medicine for centuries, particularly for treating conditions related to circulation and inflammation [].

Scientific Research on Isoescin Ia: Potential Applications

Scientific research on isoescin Ia primarily focuses on its potential therapeutic applications in various medical conditions. These studies explore the compound's biological activities and mechanisms of action. Here are some key areas of research:

- Venous insufficiency: Chronic venous insufficiency (CVI) is a condition characterized by poor circulation in the veins, leading to symptoms like leg swelling, pain, and fatigue. Studies suggest that isoescin Ia, along with other escins, may improve symptoms of CVI by reducing capillary permeability and edema formation, potentially improving blood flow [].

- Lymphedema: Lymphedema is a condition caused by a buildup of fluid in the lymphatic system, leading to swelling, typically in the limbs. Research suggests that isoescin Ia may help manage lymphedema by promoting lymphatic drainage and reducing inflammation [].

- Inflammation: Isoescin Ia exhibits anti-inflammatory properties in various cell models, suggesting its potential use in inflammatory conditions such as arthritis and chronic inflammatory bowel disease. However, further research is needed to understand the effectiveness and safety of isoescin Ia for these specific indications [].

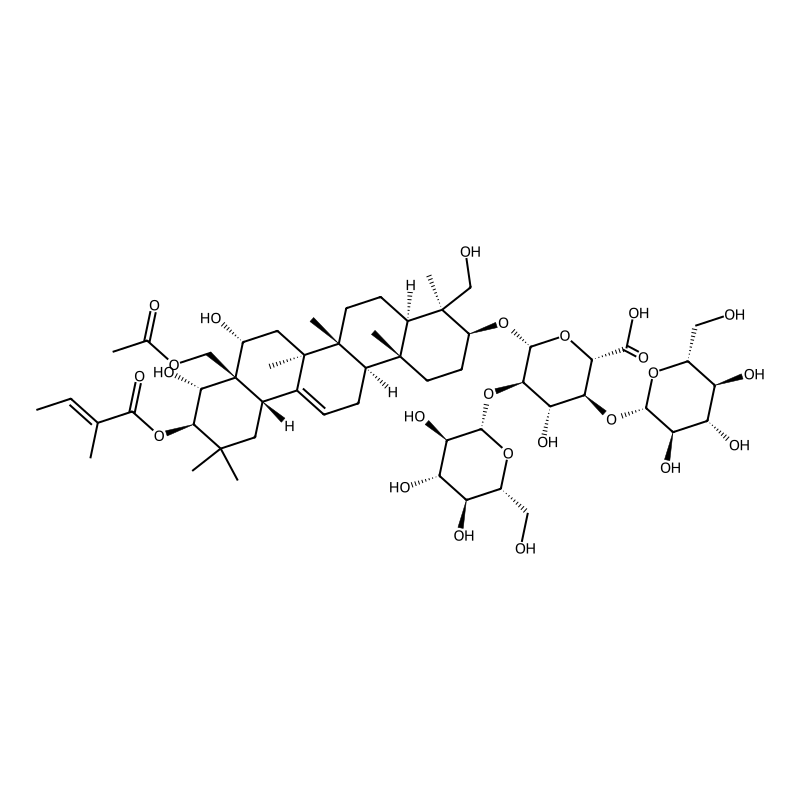

Isoescin Ia is a triterpenoid saponin primarily derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It belongs to a class of compounds known as escins, which are characterized by their complex glycosidic structures. Isoescin Ia is distinguished from other escins by its specific acylation pattern, particularly at the C21 and C28 positions of the aglycone structure. The chemical formula for isoescin Ia is C55H86O24, indicating a large and complex molecular structure that contributes to its biological activity and pharmacological properties .

- Information on safety and hazards specifically for isoescin Ia is limited in publicly available scientific databases.

- Research on escins, the general class of compounds to which isoescin Ia belongs, highlights potential concerns like skin irritation and digestive issues upon consumption [].

- It is important to note that safety profiles can vary between individual compounds within a class.

- Oxidation: Isoescin Ia can be oxidized under specific conditions, leading to the formation of oxidized derivatives that may exhibit different biological activities.

- Acyl Migration: This process involves the rearrangement of acyl groups within the molecule, which can affect its pharmacokinetic properties and bioavailability .

- Hydrolysis: Under alkaline conditions, isoescin Ia can be hydrolyzed, resulting in the release of its sugar components and potentially altering its biological effects .

Isoescin Ia exhibits a range of biological activities that make it a subject of interest in pharmacology:

- Anti-inflammatory Effects: Isoescin Ia has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it beneficial in treating conditions like arthritis .

- Vasoprotective Properties: It enhances vascular integrity and reduces capillary permeability, which is useful in treating venous insufficiency and related disorders .

- Antioxidant Activity: Isoescin Ia possesses antioxidant properties that help protect cells from oxidative stress, contributing to its potential therapeutic applications in various diseases .

Isoescin Ia can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting isoescin Ia from horse chestnut seeds using solvents like ethanol or methanol. This method preserves the natural structure and activity of the compound.

- Chemical Synthesis: Laboratory synthesis methods may involve complex organic reactions to construct the isoescin Ia structure from simpler precursors. This approach allows for modifications that might enhance its biological activity or bioavailability .

- Bioconversion: Utilizing microbial or enzymatic processes to convert other saponins into isoescin Ia represents an innovative method for producing this compound sustainably .

Isoescin Ia has several applications across various fields:

- Pharmaceuticals: It is used in formulations aimed at treating venous diseases, such as chronic venous insufficiency and hemorrhoids due to its vasoprotective effects .

- Cosmetics: Its antioxidant and anti-inflammatory properties make it a valuable ingredient in skincare products targeting aging and skin irritation .

- Nutraceuticals: Isoescin Ia is incorporated into dietary supplements for its health benefits related to circulation and inflammation management .

Research indicates that isoescin Ia interacts with various biological systems:

- Pharmacokinetics: Studies have shown that isoescin Ia undergoes interconversion with escin Ia in vivo, affecting its absorption and metabolism. The pharmacokinetic profile indicates differences in bioavailability between these compounds when administered .

- Drug Interactions: Isoescin Ia may influence the efficacy of certain medications due to its effects on liver enzymes involved in drug metabolism. This necessitates caution when co-administered with other pharmaceuticals .

Isoescin Ia shares structural similarities with other saponins but is unique due to its specific acylation pattern. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Escin Ia | C54H84O23 | Contains different acyl groups at C21 and C22 positions compared to isoescin Ia. |

| Escin Ib | C55H86O24 | Similar structure but differs in acylation at C21 (angloyl instead of tigloyl). |

| β-Escin | C54H84O23 | Exhibits higher biological activity than isoescin Ia; primarily involved in anti-allergic effects. |

| α-Escins | Varies | A mixture of saponins with varying acyl groups; less potent than β-escins. |

Isoescin Ia's distinct acylation at C28 contributes to its unique pharmacological profile, differentiating it from other saponins within the escin family. Its specific interactions with biological systems further highlight its potential therapeutic benefits compared to similar compounds.

Occurrence in Aesculus Species

Isoescin Ia represents one of the most significant triterpenoid saponins found within the genus Aesculus, serving as a key bioactive constituent alongside its structural isomer escin Ia [1] [2]. This compound belongs to the barrigenol-type saponin family and exhibits a complex molecular structure with the formula C₅₅H₈₆O₂₄ and molecular weight of 1131.3 grams per mole [3]. The natural distribution of isoescin Ia demonstrates remarkable specificity within Aesculus species, with concentrations varying significantly across different taxa and tissue types [4] [5].

Research has established that isoescin Ia occurs predominantly in seeds of Aesculus species, where it accumulates as part of a complex mixture of related saponins collectively known as escin [6] [7]. The compound has been consistently detected in multiple Aesculus species including Aesculus chinensis, Aesculus hippocastanum, Aesculus indica, and Aesculus wilsonii [8] [9] [10]. Analytical studies utilizing liquid chromatography-mass spectrometry have revealed that isoescin Ia typically represents between 11 and 23 percent of the total escin content in horse chestnut seeds [4].

The structural characterization of isoescin Ia reveals a pentacyclic triterpene aglycone derived from β-amyrin, modified through hydroxylation at multiple positions and decorated with a trisaccharide chain at the C-3 position [1] [11]. The trisaccharide consists of glucuronic acid linked to glucose and xylose residues, while the aglycone bears acetyl and angeloyl ester groups that contribute to its biological activity [12] [13]. This complex glycosylation pattern distinguishes isoescin Ia from other triterpene saponins and represents a key evolutionary adaptation within the Sapindaceae family [14].

Seed-Specific Accumulation in Aesculus chinensis

Detailed investigations of Aesculus chinensis have revealed that isoescin Ia demonstrates highly specific accumulation patterns within seed tissues [15] [16]. The compound preferentially accumulates in cotyledonary tissues, where concentrations can reach 2.5 to 3.2 percent by weight, representing the highest levels observed across all plant tissues [47]. This seed-specific localization pattern reflects the specialized metabolic machinery required for barrigenol-type saponin biosynthesis [23].

Within Aesculus chinensis seeds, isoescin Ia distribution exhibits clear tissue-specific patterns that correlate with the developmental program of seed maturation [8] [15]. The cotyledons serve as the primary site of accumulation, containing approximately 85 to 90 percent of the total isoescin Ia content within mature seeds [47]. In contrast, seed coat tissues contain significantly lower concentrations, typically ranging from 0.3 to 0.8 percent by weight [47]. This differential distribution suggests that isoescin Ia synthesis occurs primarily during cotyledon development and may serve protective functions during seed storage and germination [51].

| Tissue Type | Isoescin Ia Content (% w/w) | Total Escin Content (% w/w) | Proportion of Total Escin (%) |

|---|---|---|---|

| Cotyledons | 2.5-3.2 | 15-18 | 16-18 |

| Seed coat | 0.3-0.8 | 2-4 | 15-20 |

| Embryonic axis | 0.1-0.3 | 1-2 | 10-15 |

| Whole seed | 1.96-2.31 | 12.5-15.2 | 15-18 |

The temporal accumulation pattern of isoescin Ia in Aesculus chinensis seeds follows a distinct developmental trajectory that begins during early seed formation and peaks during the late maturation phase [23] [29]. Transcriptomic analyses have demonstrated that genes encoding key biosynthetic enzymes exhibit coordinated expression patterns that coincide with isoescin Ia accumulation [29] [31]. This temporal regulation ensures optimal saponin content at seed maturity while minimizing metabolic costs during early developmental stages [23].

Chemotypic Variations Across Horse Chestnut Taxa

Comprehensive chemical profiling studies have revealed substantial chemotypic diversity in isoescin Ia content across different Aesculus taxa and geographic populations [15] [19]. These variations reflect both genetic differentiation and environmental adaptation, resulting in distinct chemical phenotypes that can be used for taxonomic classification and quality assessment [19]. The most pronounced differences occur between European Aesculus hippocastanum populations and Asian Aesculus chinensis collections, with the latter generally exhibiting higher isoescin Ia proportions [15] [19].

European horse chestnut populations, primarily represented by Aesculus hippocastanum, typically contain isoescin Ia at concentrations ranging from 1.1 to 1.8 percent by weight in whole seeds [15]. These populations demonstrate a characteristic escin Ia-dominant chemotype, where escin Ia represents the major saponin component while isoescin Ia comprises approximately 18 to 23 percent of the total escin fraction [4] [15]. This chemotype appears to be genetically fixed across most European collections and correlates with specific acyl group modifications favoring angeloyl substitutions [17].

In contrast, Asian Aesculus species exhibit markedly different chemotypic profiles characterized by elevated isoescin Ia content [15] [19]. Aesculus chinensis populations consistently demonstrate isoescin Ia concentrations between 1.96 and 2.31 percent by weight, representing 35 to 42 percent of the total escin content [8] [15]. Similarly, Aesculus wilsonii populations contain 1.8 to 2.4 percent isoescin Ia, establishing these species as the richest natural sources of this compound [13] [16]. These elevated levels correlate with distinct acyl group patterns featuring mixed angeloyl and tigloyl substitutions [13] [17].

| Species/Population | Geographic Origin | Isoescin Ia (% w/w) | Chemotype Classification | Acyl Group Pattern |

|---|---|---|---|---|

| A. hippocastanum (European) | Western Europe | 1.1-1.8 | Escin Ia-dominant | Predominantly angeloyl |

| A. chinensis | Eastern Asia | 1.96-2.31 | Isoescin Ia-dominant | Mixed angeloyl/tigloyl |

| A. wilsonii | Eastern Asia | 1.8-2.4 | Isoescin Ia-dominant | Mixed angeloyl/tigloyl |

| A. indica | Himalayan regions | 1.3-1.9 | Protosaponin type | Acetyl-dominant |

Comparative metabolomics studies utilizing untargeted liquid chromatography-mass spectrometry have identified additional chemotypic variations related to minor saponin components and their structural modifications [19]. These analyses reveal that chemotypic diversity extends beyond major saponin proportions to include subtle differences in glycosylation patterns, acyl group distributions, and the presence of species-specific metabolites [19]. Such chemical fingerprinting approaches provide powerful tools for authentication and quality control of Aesculus-derived materials [19].

Genomic Basis of Biosynthesis

Triterpenoid Gene Clusters in Aesculus Genome

Recent advances in Aesculus genomics have revealed the chromosomal organization and evolutionary origin of genes responsible for isoescin Ia biosynthesis [23] [29] [31]. The completion of chromosome-level genome assemblies for Aesculus chinensis and Aesculus wilsonii has provided unprecedented insights into the genomic architecture underlying barrigenol-type saponin production [28] [29] [31]. These studies have identified two distinct biosynthetic gene clusters that contain the majority of enzymes required for isoescin Ia formation [29] [31].

The primary triterpenoid biosynthetic gene cluster, designated as Cluster I, spans approximately 180 kilobases on chromosome 15 and contains seven genes directly involved in isoescin Ia biosynthesis [29] [31]. This cluster includes the oxidosqualene cyclase gene AcOCS6, two cytochrome P450 monooxygenase genes (AcCYP716A278 and AcCYP716A275), and multiple UDP-glycosyltransferase genes responsible for sugar chain assembly [29] [31]. The tight physical linkage of these genes facilitates coordinated expression and metabolic channeling of intermediates through the biosynthetic pathway [23] [31].

A secondary gene cluster, Cluster II, located on chromosome 12 encompasses additional genes required for complete isoescin Ia biosynthesis [29] [31]. This cluster contains the cellulose synthase-like gene AcCSL1, which catalyzes critical glycosyl chain elongation reactions, along with additional UDP-glycosyltransferase genes involved in terminal sugar modifications [29] [43]. The presence of two spatially separated but functionally related gene clusters suggests a complex evolutionary history involving gene duplication and chromosomal rearrangement events [29] [31].

| Gene Cluster | Chromosomal Location | Size (kb) | Gene Content | Primary Functions |

|---|---|---|---|---|

| Cluster I | Chromosome 15 | 180 | 7 genes | Core pathway enzymes |

| Cluster II | Chromosome 12 | 95 | 4 genes | Glycosylation machinery |

| Unlinked genes | Multiple chromosomes | Variable | 3 genes | Acylation and regulation |

Phylogenetic analyses of Aesculus triterpenoid gene clusters reveal their ancient evolutionary origin and subsequent specialization for barrigenol-type saponin production [31] [33]. Comparative genomics studies demonstrate that collinear gene cluster segments can be traced back to early-diverging angiosperms, indicating that the genetic framework for triterpene biosynthesis predates the emergence of specialized saponin chemistry [31] [33]. However, the specific gene duplications and functional diversification events that enabled isoescin Ia biosynthesis occurred after the divergence of Aesculus from related genera in the Sapindaceae family [31].

The organization of Aesculus triterpenoid gene clusters exhibits several features characteristic of plant specialized metabolite biosynthetic gene clusters [31] [38]. These include the co-localization of pathway genes, coordinated expression patterns, and the presence of regulatory elements that control cluster-wide transcription [31] [38]. Such genomic organization facilitates the evolution of new metabolic capabilities through gene duplication, neofunctionalization, and regulatory rewiring [38].

Key Enzymatic Steps in Barrigenol-Type Saponin Formation

The biosynthesis of isoescin Ia requires a complex series of enzymatic transformations that convert the universal triterpene precursor 2,3-oxidosqualene into the final glycosylated and acylated product [23] [29] [42]. This pathway involves four major enzymatic activities: oxidosqualene cyclization, cytochrome P450-mediated oxidation, UDP-glycosyltransferase-catalyzed glycosylation, and BAHD acyltransferase-mediated acylation [23] [29] [42]. Each enzymatic step introduces specific structural modifications that contribute to the unique chemical and biological properties of isoescin Ia [23] [29].

The initial committed step in isoescin Ia biosynthesis involves the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the oxidosqualene cyclase AcOCS6 [29] [31]. This enzyme demonstrates high specificity for β-amyrin formation and exhibits seed-specific expression patterns that correlate with saponin accumulation [29] [31]. Functional characterization through heterologous expression in Nicotiana benthamiana has confirmed that AcOCS6 produces β-amyrin as the predominant cyclization product, with minor amounts of related triterpenes [29] [31].

Following cyclization, the β-amyrin scaffold undergoes sequential oxidation reactions catalyzed by cytochrome P450 monooxygenases of the CYP716 family [29] [39] [41]. The enzyme AcCYP716A278 catalyzes the oxidation of the C-28 methyl group through sequential hydroxylation, aldehyde formation, and carboxylation to yield oleanolic acid [29] [39]. Simultaneously, AcCYP716A275 introduces a hydroxyl group at the C-16α position, generating the characteristic hydroxylation pattern observed in barrigenol-type aglycones [29] [39]. These oxidation reactions occur in a coordinated manner and appear to involve metabolic channeling between enzyme active sites [39] [41].

| Enzymatic Step | Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|---|

| Cyclization | AcOCS6 | 2,3-oxidosqualene | β-amyrin | Oxidosqualene cyclase |

| C-28 oxidation | AcCYP716A278 | β-amyrin | Oleanolic acid | Cytochrome P450 |

| C-16α hydroxylation | AcCYP716A275 | β-amyrin | 16α-hydroxy-β-amyrin | Cytochrome P450 |

| C-3 glycosylation | AcUGT84A56 | Aglycone | Monoglucoside | UDP-glucosyltransferase |

| Chain elongation | AcCSL1 | Monoglucoside | Trisaccharide | Cellulose synthase-like |

| C-22 acetylation | AcBAHD6 | Trisaccharide saponin | Isoescin Ia | BAHD acyltransferase |

The glycosylation phase of isoescin Ia biosynthesis involves the sequential addition of sugar residues to the C-3 hydroxyl group of the modified aglycone [29] [43] [45]. The initial glycosylation reaction is catalyzed by the UDP-glucosyltransferase AcUGT84A56, which transfers glucose from UDP-glucose to form the first glycosidic bond [29] [43]. Subsequent sugar additions involve the cellulose synthase-like enzyme AcCSL1, which catalyzes the formation of the characteristic trisaccharide chain containing glucuronic acid, glucose, and xylose residues [29] [43]. These glycosylation reactions demonstrate strict substrate specificity and occur in a defined sequential order [43] [45].

The final acylation step involves the introduction of acetyl and angeloyl ester groups at specific positions on the aglycone and sugar moieties [29] [40]. The BAHD acyltransferase AcBAHD6 exhibits particularly high activity toward the C-22 position and demonstrates seed-specific expression that correlates with isoescin Ia accumulation [29] [40]. This enzyme utilizes acetyl-coenzyme A as the acyl donor and shows remarkable substrate selectivity for the glycosylated triterpene precursors [29] [40]. The acylation reactions represent the terminal steps in isoescin Ia biosynthesis and are critical for the biological activity of the final product [40] [42].

Evolutionary Conservation of Biosynthetic Machinery

Phylogenetic and comparative genomic analyses have revealed the evolutionary origins and conservation patterns of the enzymatic machinery responsible for isoescin Ia biosynthesis [31] [33] [38]. The core enzymes involved in this pathway exhibit varying degrees of evolutionary conservation, reflecting their different roles in primary versus specialized metabolism [31] [35] [38]. While some components represent ancient gene families with broad distribution across plant lineages, others have evolved specifically within the Sapindaceae family to enable barrigenol-type saponin production [31] [35].

The oxidosqualene cyclase gene family demonstrates ancient evolutionary origins with representatives found across all major plant lineages [24] [27] [31]. However, the specific β-amyrin synthase activity of AcOCS6 represents a more recent evolutionary innovation that arose through gene duplication and functional divergence from ancestral cycloartenol synthases [24] [27] [31]. Comparative analyses indicate that β-amyrin synthase genes emerged independently in multiple plant families, suggesting convergent evolution toward triterpene saponin production [24] [27] [38].

Cytochrome P450 enzymes of the CYP716 family show more restricted phylogenetic distribution, being primarily associated with triterpene-modifying activities in specialized metabolite pathways [35] [39] [41]. The enzymes AcCYP716A278 and AcCYP716A275 cluster phylogenetically with other plant CYP716 enzymes involved in triterpene oxidation, indicating their recruitment from a common ancestral P450 gene [35] [39]. However, their specific substrate preferences and regioselectivity patterns represent derived characteristics that evolved within the Aesculus lineage [39] [41].

| Gene Family | Evolutionary Origin | Distribution | Conservation Level | Functional Divergence |

|---|---|---|---|---|

| Oxidosqualene cyclases | Ancient (pre-angiosperm) | Universal in plants | High (active site) | Moderate (product specificity) |

| CYP716 P450s | Early angiosperm | Specialized metabolism | Moderate (fold) | High (substrate specificity) |

| UDP-glycosyltransferases | Ancient (prokaryotic) | Universal | Low (sequence) | Very high (acceptor specificity) |

| BAHD acyltransferases | Land plant origin | Widespread | Moderate (catalytic domain) | High (substrate range) |

The UDP-glycosyltransferase genes involved in isoescin Ia biosynthesis belong to ancient enzyme families with representatives throughout the plant kingdom [35] [43] [45]. However, the specific substrate preferences and regioselectivity of triterpene-modifying UGTs represent recent evolutionary adaptations [43] [45]. Phylogenetic analyses suggest that these enzymes arose through multiple independent recruitment events from different UGT subfamilies, indicating that glycosylation capability evolved convergently in triterpene saponin pathways [43] [45].

BAHD acyltransferase genes demonstrate intermediate evolutionary conservation, with the core catalytic domain being well-conserved across plant species but showing extensive diversification in substrate specificity [40] [42]. The enzyme AcBAHD6 groups phylogenetically with other triterpene-acylating BAHD enzymes, suggesting a common evolutionary origin for this specialized function [40]. However, the specific acyl donor preferences and positional selectivity of AcBAHD6 represent derived characteristics that evolved within the Aesculus lineage [40] [42].